N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a hydroxy group, a methyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Introduction of Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through electrophilic substitution reactions on the benzothiazole ring.
Coupling with Furan Ring: The final step involves coupling the benzothiazole derivative with a furan carboxylic acid derivative using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced benzothiazole derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The benzothiazole moiety can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide: Known for its antibacterial activity.
3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide: Evaluated for its anti-inflammatory and analgesic properties.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H14N2O3S |
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Molecular Weight |
350.4g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14N2O3S/c1-11-9-12(20-18(23)15-6-4-8-24-15)10-13(17(11)22)19-21-14-5-2-3-7-16(14)25-19/h2-10,22H,1H3,(H,20,23) |
InChI Key |
KTAHBAXUJLLPBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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